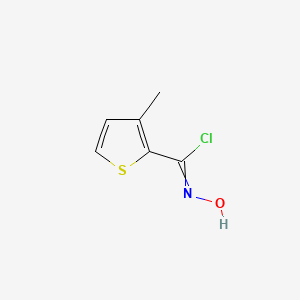
N-Hydroxy-3-methylthiophene-2-carbimidoyl Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy-3-methylthiophene-2-carbimidoyl Chloride: is a chemical compound belonging to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including N-Hydroxy-3-methylthiophene-2-carbimidoyl Chloride, often involves condensation reactions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P₄S₁₀) as sulfurizing agents .
Industrial Production Methods: Industrial production methods for thiophene derivatives typically involve large-scale condensation reactions under controlled conditions. The choice of reagents and reaction conditions can vary depending on the desired product and its applications .
Chemical Reactions Analysis
Types of Reactions: N-Hydroxy-3-methylthiophene-2-carbimidoyl Chloride can undergo various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Substitution: Electrophilic and nucleophilic substitution reactions are common in thiophene chemistry.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiophene derivatives can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
Chemistry: Thiophene derivatives, including N-Hydroxy-3-methylthiophene-2-carbimidoyl Chloride, are used in the synthesis of advanced materials such as organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Biology and Medicine: Thiophene derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties. They are used in the development of pharmaceuticals and therapeutic agents .
Industry: In industrial chemistry, thiophene derivatives are used as corrosion inhibitors and in the fabrication of various materials. They play a crucial role in the advancement of organic electronics and other high-tech applications .
Mechanism of Action
The mechanism of action of N-Hydroxy-3-methylthiophene-2-carbimidoyl Chloride involves its interaction with specific molecular targets and pathways. Thiophene derivatives can act as inhibitors of enzymes, receptors, and other biological molecules. The exact mechanism depends on the specific application and the target molecule .
Comparison with Similar Compounds
- N-Hydroxy-5-methylthiophene-2-carbimidoyl Chloride
- 2-Thiophenecarboximidoyl chloride, N-hydroxy-3-methyl-
Comparison: N-Hydroxy-3-methylthiophene-2-carbimidoyl Chloride is unique due to its specific substitution pattern on the thiophene ring. This unique structure can result in different chemical and biological properties compared to other similar compounds. For example, the position and nature of substituents on the thiophene ring can influence the compound’s reactivity, stability, and biological activity .
Properties
Molecular Formula |
C6H6ClNOS |
|---|---|
Molecular Weight |
175.64 g/mol |
IUPAC Name |
N-hydroxy-3-methylthiophene-2-carboximidoyl chloride |
InChI |
InChI=1S/C6H6ClNOS/c1-4-2-3-10-5(4)6(7)8-9/h2-3,9H,1H3 |
InChI Key |
XYYBMSITFFDOOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C(=NO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















